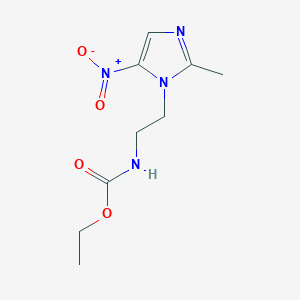

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate typically involves the reaction of 2-methyl-5-nitro-1H-imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl carbamate.

Substitution: Various substituted imidazole derivatives.

Hydrolysis: 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine and carbon dioxide.

Scientific Research Applications

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antiparasitic properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of infections and other diseases.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate involves its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This can lead to the inhibition of cellular processes and ultimately cell death. The compound may also interact with enzymes and other proteins, disrupting their normal function .

Comparison with Similar Compounds

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate can be compared with other imidazole derivatives such as:

Metronidazole: A well-known antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

Tinidazole: Another antimicrobial agent with similar uses to metronidazole but with a longer half-life.

Ornidazole: Used to treat infections caused by anaerobic bacteria and protozoa, similar to metronidazole and tinidazole.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and applications compared to other imidazole derivatives .

Biological Activity

Ethyl (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

1. Synthesis of this compound

The synthesis involves the reaction of 2-methyl-5-nitroimidazole with ethyl chloroacetate in the presence of a base such as propionic acid. The process typically requires reflux conditions for several hours, followed by purification through column chromatography to yield the final product. The compound's structure is characterized by the presence of a nitro group on the imidazole ring, which is crucial for its biological activity.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Nitroimidazole derivatives are known to exhibit significant effects against anaerobic bacteria and protozoa. In particular, the compound's structural features suggest potential efficacy against infections caused by organisms such as Giardia and Trichomonas.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Giardia duodenalis | Strong activity | |

| Trichomonas vaginalis | Moderate activity | |

| Staphylococcus aureus (MSSA & MRSA) | No significant activity |

The mechanism by which nitroimidazoles exert their antimicrobial effects involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and other cellular components. This property is particularly beneficial in targeting hypoxic tissues, making these compounds valuable as radiosensitizers in cancer therapy .

3. Case Studies and Research Findings

Several studies have investigated the biological activities of similar nitroimidazole derivatives, providing insights into their therapeutic potential:

- Case Study 1 : A study demonstrated that derivatives of metronidazole exhibited enhanced antiprotozoal activity compared to their parent compounds, suggesting that structural modifications can lead to improved efficacy against protozoan infections .

- Case Study 2 : Research on nitroimidazole compounds indicated their potential use in enhancing the effects of radiotherapy in hypoxic tumors, which is critical for improving treatment outcomes in cancer patients .

4.

This compound represents a significant area of interest due to its antimicrobial properties and potential applications in cancer therapy as a radiosensitizer. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic efficacy.

Properties

CAS No. |

55455-44-2 |

|---|---|

Molecular Formula |

C9H14N4O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

ethyl N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamate |

InChI |

InChI=1S/C9H14N4O4/c1-3-17-9(14)10-4-5-12-7(2)11-6-8(12)13(15)16/h6H,3-5H2,1-2H3,(H,10,14) |

InChI Key |

JZZNMTVVLQNABZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NCCN1C(=NC=C1[N+](=O)[O-])C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.